

2-Bromo-4,5-dimethoxybenzyl bromide synthesis and characterization

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Compound of Interest

Compound Name: 2-Bromo-4,5-dimethoxybenzyl
bromide

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An In-Depth Technical Guide to the Synthesis and Characterization of **2-Bromo-4,5-dimethoxybenzyl bromide**

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Bromo-4,5-dimethoxybenzyl bromide** (CAS No: 53207-00-4), a pivotal intermediate in pharmaceutical development. The document details a robust and industrially scalable one-pot synthesis method starting from 3,4-dimethoxytoluene, elucidating the mechanistic principles behind the two-stage bromination process. Furthermore, it establishes a full characterization profile for the compound, including physical properties and spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed protocols to ensure reproducibility and safety.

Introduction and Significance

2-Bromo-4,5-dimethoxybenzyl bromide, systematically named 1-(bromomethyl)-2-bromo-4,5-dimethoxybenzene, is a highly functionalized aromatic compound.^{[1][2]} Its structure is notable for its dual reactivity: a reactive benzylic bromide ideal for nucleophilic substitution and an aromatic bromide that serves as a handle for cross-coupling reactions.^[3] This dual functionality makes it an indispensable building block in the synthesis of complex molecular architectures.^[3]

Chemical Identity and Properties

The fundamental properties of **2-Bromo-4,5-dimethoxybenzyl bromide** are summarized below.

Property	Value	Reference
IUPAC Name	1-(bromomethyl)-2-bromo-4,5-dimethoxybenzene	[2]
CAS Number	53207-00-4	[1]
Molecular Formula	C ₉ H ₁₀ Br ₂ O ₂	[1][2]
Molecular Weight	309.98 g/mol	[1][2]
Appearance	White to light yellow solid	[1][4]
Melting Point	82.1 - 83.2 °C	[1][5]
Boiling Point	320.6 ± 37.0 °C at 760 mmHg	[1]
Solubility	Soluble in organic solvents, sparingly soluble in water.	[1][4]

Strategic Importance in Drug Development

The primary significance of this compound lies in its role as a key intermediate for the synthesis of Pinaverium Bromide, a calcium channel blocker used to treat gastrointestinal disorders.[5][6]

The efficient and cost-effective production of **2-Bromo-4,5-dimethoxybenzyl bromide** is therefore critical to the manufacturing of this widely used pharmaceutical agent. Its versatile structure also makes it valuable in the synthesis of other pharmacologically active molecules, such as histone deacetylase (HDAC) inhibitors for cancer therapy.[1][3]

Synthesis Pathway and Mechanism

Rationale for Selected Synthesis Route

Several synthetic routes to **2-Bromo-4,5-dimethoxybenzyl bromide** have been reported. Many traditional methods start from more expensive precursors like 3,4-dimethoxybenzyl

alcohol or 3,4-dimethoxybenzaldehyde and utilize hazardous reagents like liquid bromine or phosphorus tribromide.[5][6]

This guide focuses on a more modern, efficient, and industrially viable one-pot method that begins with the inexpensive and readily available raw material, 3,4-dimethoxytoluene.[5][6] This approach offers several advantages:

- **Cost-Effectiveness:** Utilizes a significantly cheaper starting material.[5]
- **Safety:** Avoids the direct handling of toxic liquid bromine by generating the brominating agent in situ.[6]
- **Efficiency:** A one-pot procedure simplifies the workflow, reduces waste, and improves overall yield, with reported yields as high as 85%.[3][6]
- **Industrial Scalability:** The process is simple, safe, and well-suited for large-scale production.[6]

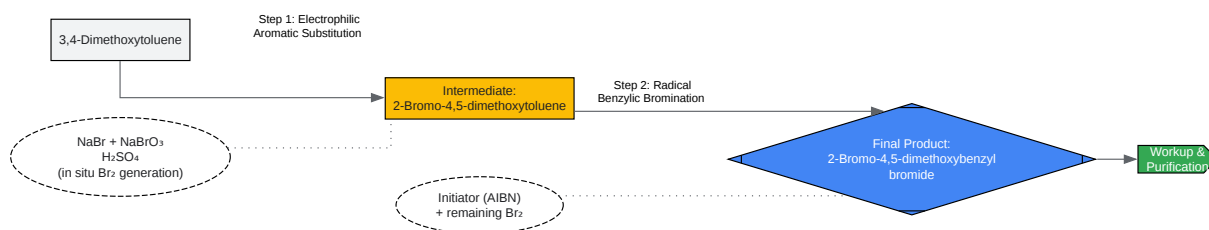
Reaction Mechanism

The synthesis is a sequential two-step process conducted in a single reaction vessel.

Step 1: Electrophilic Aromatic Bromination The first stage involves the bromination of the electron-rich aromatic ring. Bromine is generated in situ through a redox reaction between a bromate (e.g., NaBrO_3) and a bromide (e.g., NaBr) under acidic conditions (H_2SO_4).[6][7] The resulting electrophilic bromine (Br_2) then attacks the aromatic ring, which is activated by the two methoxy groups. Substitution occurs ortho to one methoxy group and meta to the other, yielding 2-bromo-4,5-dimethoxytoluene.

Step 2: Free Radical Benzylic Bromination Following the complete consumption of the starting material, a free-radical initiator, such as Azobisisobutyronitrile (AIBN), is introduced.[6] This initiates the bromination of the benzylic methyl group. This reaction proceeds via a radical chain mechanism, analogous to benzylic bromination with N-bromosuccinimide (NBS).[8][9] The key to the high selectivity for the benzylic position is the formation of a resonance-stabilized benzylic radical, which is significantly more stable than other possible radical intermediates.[8][10] This radical then reacts with molecular bromine to form the final product.

Synthesis Workflow Diagram



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Caption: One-pot, two-step synthesis workflow.

Experimental Protocol

This protocol is adapted from methodologies described in the literature, particularly patent disclosures for industrial synthesis.^{[5][6]}

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	CAS No.
3,4-Dimethoxytoluene	C ₉ H ₁₂ O ₂	152.19	494-99-5
Sodium Bromate	NaBrO ₃	150.89	7789-38-0
Sodium Bromide	NaBr	102.89	7647-15-6
Sulfuric Acid (conc.)	H ₂ SO ₄	98.08	7664-93-9
Carbon Tetrachloride	CCl ₄	153.82	56-23-5
AIBN	C ₈ H ₁₂ N ₄	164.21	78-67-1
Sodium Bicarbonate	NaHCO ₃	84.01	144-55-8
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	7757-82-6

Step-by-Step Synthesis Procedure

- **Reaction Setup:** To a reaction flask equipped with a stirrer, reflux condenser, and thermometer, add 3,4-dimethoxytoluene (e.g., 7.6 g, 50 mmol), sodium bromate (6.0 g, 40 mmol), sodium bromide (8.2 g, 80 mmol), and carbon tetrachloride (38 mL).[6]
- **Step 1 - Electrophilic Bromination:** Heat the mixture to reflux. Slowly add approximately half of a prepared sulfuric acid solution (e.g., 60 mmol concentrated H₂SO₄ diluted with 4 mL water) over ~1-1.5 hours.[6] Monitor the reaction by TLC or GC until the starting 3,4-dimethoxytoluene is fully consumed.
- **Step 2 - Radical Bromination:** Once Step 1 is complete, quickly add approximately one-third of a prepared initiator solution (e.g., 0.16 g AIBN in 7 mL carbon tetrachloride).[6] A vigorous reflux should be observed.
- **Reaction Completion:** Continue to slowly and simultaneously add the remaining sulfuric acid and initiator solutions over ~4.5 hours. Maintain the reaction at reflux for another ~1.5 hours or until product formation ceases.[6]

- Workup: Cool the reaction mixture to room temperature and filter to remove inorganic salts.
[5][11]
- Washing: Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution (e.g., 10 mL) to neutralize any remaining acid. Separate the organic layer.[6][11]
- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[5][11]

Purification and Isolation

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:30 v/v) as the eluent to afford **2-Bromo-4,5-dimethoxybenzyl bromide** as a white solid.[5]

Comprehensive Characterization

Physical Properties Verification

The purified product should be a white to light yellow solid with a melting point in the range of 82.1–83.2 °C, consistent with literature values.[1][5]

Spectroscopic Analysis

Structural confirmation is achieved through a combination of spectroscopic techniques.

¹ H NMR (400 MHz, CDCl ₃)	Expected Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Aromatic CH	~7.02	Singlet	1H	Ar-H
Aromatic CH	~6.93	Singlet	1H	Ar-H
Benzylic CH ₂	~4.59	Singlet	2H	-CH ₂ Br
Methoxy CH ₃	~3.88	Singlet	3H	-OCH ₃
Methoxy CH ₃	~3.87	Singlet	3H	-OCH ₃

(Data sourced from reference[5])

¹³ C NMR	Predicted Chemical Shift (δ, ppm)	Assignment
Benzylic Carbon	30 - 35	-CH ₂ Br
Methoxy Carbons	56 - 57	-OCH ₃
Aromatic CH	110 - 120	Ar-CH
Aromatic C-Br	Deshielded (>~115)	Ar-CBr
Aromatic C-O	148 - 155	Ar-COCH ₃

(Data ranges inferred from reference[1])

Infrared (IR) Spectroscopy	Expected Wavenumber (cm ⁻¹)	Bond / Vibration Type
Aromatic C-H Stretch	3000 - 3100	C-H (sp ²)
Aliphatic C-H Stretch	2900 - 2950	C-H (sp ³)
Aromatic Skeleton	1480 - 1600	C=C
Methoxy C-O Stretch	1020 - 1260	C-O
C-Br Stretch	500 - 700	C-Br
(Data ranges inferred from reference[1])		

Mass Spectrometry (MS): Electron Ionization (EI-MS) is expected to show a characteristic molecular ion cluster due to the two bromine isotopes (⁷⁹Br and ⁸¹Br).[1]

- Molecular Ion [M]⁺: A cluster at m/z 308, 310, 312 with an intensity ratio of approximately 1:2:1.[1]
- Key Fragment: A prominent fragment at m/z 229/231, corresponding to the loss of the bromomethyl radical ([M-CH₂Br]⁺).[1]

Safety, Handling, and Storage

Hazard Identification

2-Bromo-4,5-dimethoxybenzyl bromide is a hazardous substance.

- GHS Classification: Causes severe skin burns and eye damage (H314).[12][13] May cause an allergic skin reaction (H317).[2]

Recommended Handling Procedures and PPE

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14] Eyewash stations and safety showers should be readily accessible.[15]
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[\[12\]](#)[\[13\]](#)
- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and impervious protective clothing.[\[13\]](#)[\[14\]](#)
- Respiratory Protection: If dust or vapors are generated, use a NIOSH-approved respirator.[\[12\]](#)
- Hygiene: Wash hands thoroughly after handling.[\[14\]](#) Do not eat, drink, or smoke in the work area.[\[14\]](#)

Storage and Disposal Guidelines

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[\[14\]](#)
- Spills: In case of a spill, remove all sources of ignition.[\[14\]](#) Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[\[14\]](#)
- Disposal: Dispose of waste materials in accordance with all applicable local, state, and federal regulations.[\[12\]](#)

Conclusion

This guide has outlined a highly efficient and scalable synthesis for **2-Bromo-4,5-dimethoxybenzyl bromide**, a crucial intermediate in modern medicinal chemistry. By leveraging a cost-effective starting material and a safe, one-pot reaction design, this process is well-suited for both laboratory and industrial applications. The comprehensive characterization data provided serves as a reliable benchmark for quality control, ensuring the purity and identity of the final product. Adherence to the detailed safety and handling protocols is paramount to ensure the safe execution of this synthesis.

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